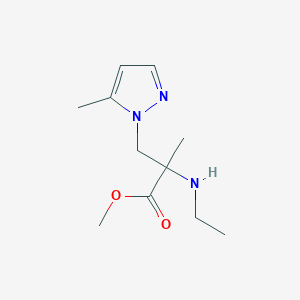

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Description

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a multifunctional ester featuring a pyrazole ring substituted at the 1- and 5-positions, a branched propanoate chain with ethylamino and methyl groups, and a terminal methyl ester.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-9(2)6-7-13-14/h6-7,12H,5,8H2,1-4H3 |

InChI Key |

RSLFZRABXQPBRO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C(=CC=N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position Variations in Pyrazole Derivatives

- Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate (): The 4-methylpyrazole isomer differs in the substitution position of the methyl group on the pyrazole ring. This positional change can alter electronic distribution and hydrogen-bonding patterns. The 4-methyl variant is listed as discontinued, possibly due to reduced stability or unfavorable steric interactions compared to the 5-methyl analog .

- Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (): The addition of a nitro group at the pyrazole 3-position introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or reduce basicity of the pyrazole NH. This contrasts with the target compound, where the absence of nitro groups likely improves metabolic stability .

Functional Group Modifications

- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (): This compound features a pyran ring fused with pyrazole, along with cyano and phenyl groups.

- Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate (): Lacking the ethylamino and one methyl group, this analog has reduced hydrogen-bonding capacity and lipophilicity. Such differences could impact solubility and bioavailability .

Thiophene and Benzothiazole Derivatives

- 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile (): The benzothiazole-thio moiety introduces sulfur-based interactions (e.g., van der Waals forces, hydrogen bonding via thio groups), which are absent in the target compound. This structural feature may enhance binding to metal ions or biological targets like enzymes .

Physicochemical and Crystallographic Insights

Hydrogen-Bonding and Crystal Packing

The ethylamino group in the target compound serves as a hydrogen-bond donor, while the pyrazole NH and ester carbonyl act as acceptors. In contrast, analogs like 7a () with hydroxy-pyrazole substituents exhibit enhanced hydrogen-bonding networks, influencing crystal packing and melting points .

Stability and Reactivity

The discontinued status of the 4-methylpyrazole analog () suggests steric or electronic factors may destabilize the molecule. The nitro-substituted derivative () might exhibit higher reactivity toward nucleophilic attack due to the electron-deficient pyrazole ring .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.